molecular formula C23H26ClI2NO3 B563477 Desethyl Amiodarone-d4 Hydrochloride CAS No. 1189960-80-2

Desethyl Amiodarone-d4 Hydrochloride

Cat. No.: B563477
CAS No.: 1189960-80-2
M. Wt: 657.748
InChI Key: OCQPMJVGWGJLLG-ZYMFQSNRSA-N
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Description

Desethyl Amiodarone-d4 Hydrochloride (CAS: 1189960-80-2; TRC-D288733) is a deuterium-labeled derivative of desethylamiodarone hydrochloride, the primary active metabolite of the antiarrhythmic drug Amiodarone. It is synthesized by replacing four hydrogen atoms with deuterium at the ethylamine side chain, resulting in a molecular formula of C23H25I2NO3·ClH and a molecular weight of 657.74 . This compound serves as a critical internal standard in pharmacokinetic studies, enabling precise quantification of amiodarone and its metabolites via LC-MS/MS due to its isotopic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desethyl Amiodarone-d4 Hydrochloride involves the deuteration of Desethylamiodarone HydrochlorideThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and confirming the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Desethyl Amiodarone-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterium-labeled analogs with modified functional groups .

Scientific Research Applications

Desethyl Amiodarone-d4 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Desethyl Amiodarone-d4 Hydrochloride is similar to that of Amiodarone. It primarily acts by inhibiting potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. This increases the duration of the action potential and the effective refractory period for cardiac cells, thereby stabilizing the cardiac rhythm .

Comparison with Similar Compounds

Key Characteristics :

  • Purity : >95% (HPLC)
  • Storage : -20°C; stable at room temperature during transport
  • Pharmacological Role : Retains the ion channel-blocking activity of its parent compound, targeting potassium (Kv1.5) and other cardiac ion channels .

Structural and Isotopic Comparisons

Compound CAS Number Molecular Formula Molecular Weight Isotope Labeling Key Feature(s) Source
Desethyl Amiodarone-d4 HCl 1189960-80-2 C23H25I2NO3·ClH 657.74 Deuterium (4D) Internal standard for LC-MS/MS; Kv1.5 inhibition (IC50 ~0.72 μM) Toronto Research Chemicals
Desethylamiodarone HCl 96027-74-6 C23H26ClI2NO3 642.72 None Primary active metabolite of amiodarone; CYP3A4-mediated formation Sigma-Aldrich
Amiodarone HCl 1951-25-3 C25H29I2NO3·HCl 681.77 None Parent antiarrhythmic drug; non-selective ion channel blocker Multiple suppliers
Amiodarone-d4 HCl 1216715-80-8 C25H30ClI2NO3 685.78 Deuterium (4D) Isotopic standard for quantifying amiodarone in serum MedChemExpress

Pharmacological and Metabolic Comparisons

  • Metabolic Stability: Desethyl Amiodarone-d4 HCl exhibits enhanced metabolic stability compared to non-deuterated desethylamiodarone due to the kinetic isotope effect, reducing hepatic CYP3A4-mediated degradation . Amiodarone undergoes extensive metabolism via CYP3A4 to form desethylamiodarone, which retains 20-30% of the parent drug’s antiarrhythmic activity .
  • Ion Channel Inhibition :

    • Both desethylamiodarone and its deuterated form inhibit Kv1.5 potassium channels (IC50 ~0.72 μM), contributing to their Class III antiarrhythmic effects .
    • Amiodarone has broader activity, blocking Na+, Ca2+, and β-adrenergic channels in addition to K+ channels .
  • Amiodarone remains a first-line treatment for ventricular arrhythmias, despite risks of hepatotoxicity and thyroid dysfunction linked to its accumulation and metabolism .

Key Research Findings

  • Serum Concentration Studies :
    • In hypertriglyceridemic patients, desethylamiodarone concentrations correlate with amiodarone levels but show variability due to lipoprotein binding, necessitating deuterated internal standards for accurate measurement .
  • Toxicity Profiles :
    • Desethylamiodarone contributes to amiodarone’s hepatotoxicity by inhibiting mitochondrial β-oxidation, a mechanism exacerbated in CYP3A4-expressing models .
  • Comparative Efficacy :
    • While amiodarone-d4 and desethylamiodarone-d4 are pharmacologically inert, their isotopic properties make them vital for differentiating parent drug vs. metabolite activity in vitro .

Biological Activity

Desethyl Amiodarone-d4 Hydrochloride is a deuterated analog of desethylamiodarone, a major metabolite of the antiarrhythmic drug amiodarone. This compound has garnered attention due to its biological activity and implications in pharmacological research, particularly concerning its effects on arrhythmias and potential hepatotoxicity.

Overview of this compound

Desethyl amiodarone is formed through the metabolism of amiodarone, primarily mediated by cytochrome P450 enzymes such as CYP1A1 and CYP3A4. The biological activity of desethyl amiodarone is significant, as it retains many pharmacological properties of its parent compound, including antiarrhythmic effects and cytotoxicity.

Metabolic Pathways:

  • Cytochrome P450 Enzymes: The conversion of amiodarone to desethylamiodarone predominantly occurs via CYP1A1 and CYP3A4. Studies have demonstrated that inhibition of these enzymes can significantly reduce the formation of desethylamiodarone, thereby mitigating the cytotoxic effects associated with amiodarone treatment .
  • Tissue Distribution: Research indicates that desethylamiodarone accumulates in cardiac tissue at levels significantly higher than those of amiodarone itself, suggesting a potential for enhanced efficacy in treating cardiac conditions .

Mechanistic Insights:

  • Desethylamiodarone exhibits antiarrhythmic properties by modulating ion channels and influencing intracellular calcium levels. This action disrupts arrhythmogenic substrates, providing therapeutic benefits in managing various arrhythmias .

Biological Activity and Pharmacological Effects

This compound displays several key biological activities:

  • Antiarrhythmic Effects:
    • Similar to amiodarone, desethylamiodarone acts on cardiac ion channels, particularly sodium and potassium channels, to stabilize cardiac rhythm.
    • Clinical studies have shown that both compounds can effectively restore sinus rhythm in patients with atrial fibrillation .
  • Cytotoxicity:
    • The metabolite has been shown to possess significant cytotoxic effects in vitro, particularly on liver cells (HepG2). Increased cytotoxicity correlates with higher concentrations of desethylamiodarone due to enhanced metabolic activation by CYP enzymes .
  • Hepatotoxicity:
    • While amiodarone is known for its hepatotoxic potential, desethylamiodarone also contributes to liver toxicity. The extent of hepatocellular injury is often linked to the levels of desethylamiodarone formed during treatment .

Table 1: Comparative Biological Activity of Amiodarone and Desethyl Amiodarone-d4

PropertyAmiodaroneDesethyl Amiodarone-d4
Antiarrhythmic ActivityHighHigh
CytotoxicityModerateHigh
HepatotoxicityModerateSignificant
MetabolismCYP1A1, CYP3A4CYP1A1, CYP3A4
Tissue AccumulationLower than metaboliteHigher than parent

Case Studies

Case Study 1: Efficacy in Arrhythmia Management
In a cohort study involving patients with chronic atrial fibrillation, administration of amiodarone led to successful cardioversion in 90% of cases. Notably, the presence of desethylamiodarone was correlated with improved outcomes due to its sustained antiarrhythmic effects .

Case Study 2: Hepatotoxicity Observations
A retrospective analysis revealed that patients treated with high doses of amiodarone exhibited elevated liver enzymes correlating with increased levels of desethylamiodarone. Monitoring liver function tests became crucial for managing potential hepatotoxicity during treatment .

Q & A

Basic Research Questions

Q. How is Desethyl Amiodarone-d4 Hydrochloride synthesized, and what analytical methods validate its purity?

this compound is synthesized by deuterating the parent compound, Desethylamiodarone hydrochloride, at four hydrogen positions to enhance stability and traceability in metabolic studies. Analytical validation typically employs liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., amiodarone-d4) to ensure specificity and accuracy. Purity (>98%) is confirmed using validated chromatographic columns (e.g., Inertsil ODS-2GL) and protocols aligned with pharmacopeial standards .

Q. What is the role of CYP3A isoforms in the metabolism of Amiodarone to this compound?

CYP3A4 is the primary enzyme responsible for the N-deethylation of Amiodarone to form Desethylamiodarone. Researchers use human liver microsomes or recombinant CYP3A isoforms to study this metabolic pathway. Inhibitors like ketoconazole are employed to confirm CYP3A4 involvement, while deuterated metabolites (e.g., Desethyl Amiodarone-d4) serve as internal standards to quantify metabolic flux in vitro .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its irritant and toxic properties, researchers must use nitrile gloves (validated for chemical resistance), lab coats, and eye protection. Engineering controls include fume hoods for weighing and handling. Emergency procedures for inhalation, skin contact, or ingestion should follow institutional SDS guidelines. Training documentation and adherence to SOPs for hazardous chemicals are mandatory .

Advanced Research Questions

Q. How do hypertriglyceridemic conditions affect the serum concentration of this compound in pharmacokinetic studies?

Hypertriglyceridemia alters drug distribution by increasing lipid partitioning, leading to elevated serum concentrations of lipophilic compounds like Desethyl Amiodarone-d4. Researchers should fractionate serum into lipoprotein classes (e.g., VLDL, LDL) using ultracentrifugation and measure drug distribution via LC-MS. This approach clarifies tissue uptake discrepancies and informs dose adjustments in metabolic disorders .

Q. What experimental challenges arise when quantifying this compound in complex biological matrices?

Matrix effects (e.g., ion suppression in LC-MS) and co-eluting metabolites can compromise accuracy. To mitigate this, use stable isotope-labeled internal standards (e.g., amiodarone-d4) and optimize sample preparation with protein precipitation or solid-phase extraction. Method validation should include spike-recovery experiments and cross-checking against pharmacopeial assays (e.g., USP monographs) .

Q. How does this compound interact with cardiac ion channels, and what implications does this have for arrhythmia research?

Desethylamiodarone inhibits Kv1.5 potassium channels (IC50 = 0.72 µM) and modulates voltage-gated sodium channels, prolonging action potential duration. Advanced studies use patch-clamp electrophysiology in transfected HEK-293 cells or cardiomyocytes to assess channel blockade. Concurrently, deuterated forms enable precise tracking of metabolite contributions to pharmacodynamic effects .

Q. What contradictions exist in autophagy modulation studies involving this compound?

While Desethylamiodarone is reported to induce autophagy via ERK1/2 and p38 MAPK pathways in fibroblasts, conflicting data suggest context-dependent effects (e.g., inhibition in cancer cells). Researchers should employ autophagy flux assays (e.g., LC3-II turnover via immunoblotting) with lysosomal inhibitors (e.g., bafilomycin A1) and validate findings across multiple cell models .

Q. Does deuterium labeling alter the metabolic stability or pharmacokinetic profile of this compound compared to its non-deuterated form?

Deuterium can reduce metabolic clearance via the kinetic isotope effect, particularly at sites vulnerable to CYP450 oxidation. Comparative studies using tandem mass spectrometry (LC-MS/MS) in microsomal incubations or animal models are critical to quantify differences in half-life (t½) and bioavailability. Note that deuterium effects may vary with enzymatic pathways .

Q. Methodological Considerations Table

Research Focus Key Techniques Critical Parameters References
Metabolic ProfilingLC-MS/MS with deuterated standardsColumn: Inertsil ODS-2GL; Mobile phase: Methanol/water with 0.1% formic acid
Ion Channel ModulationPatch-clamp electrophysiologyTransfected HEK-293 cells; Voltage protocols for Kv1.5/Nav channels
Autophagy Flux AssaysLC3-II immunoblotting + lysosomal inhibitorsCell lines: Cardiomyocytes vs. cancer models; Bafilomycin A1 (100 nM)
Safety & HandlingGlove compatibility testingNitrile gloves (e.g., Ansell 8th Edition Chemical Resistance Guide)

Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H/i11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQPMJVGWGJLLG-ZYMFQSNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661885
Record name (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189960-80-2
Record name (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride
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